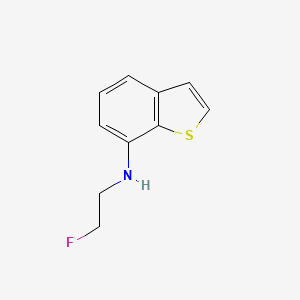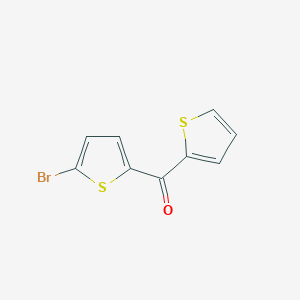
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5-position of one thiophene ring and a methanone group linking it to another thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(thiophen-2-yl)methanone typically involves the bromination of thiophene derivatives followed by a coupling reaction. One common method involves the bromination of thiophene-2-carboxaldehyde to produce 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then subjected to a coupling reaction with thiophene-2-ylmethanone under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination and coupling reactions, similar to the laboratory synthesis but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiophene thiols and other reduced forms.
Coupling Products: Complex thiophene derivatives with extended conjugation.
Applications De Recherche Scientifique
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of (5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromothiophen-2-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a thiophene ring.
Bis(thiophen-2-yl)benzothiadiazole: Contains two thiophene rings linked to a benzothiadiazole moiety.
4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Contains brominated thiophene rings linked to a thiadiazolo-pyridazine core.
Uniqueness
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is unique due to its specific substitution pattern and the presence of a methanone linkage between two thiophene rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C9H5BrOS2 |
|---|---|
Poids moléculaire |
273.2 g/mol |
Nom IUPAC |
(5-bromothiophen-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C9H5BrOS2/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5H |
Clé InChI |
IVJKVYXVAXNHCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


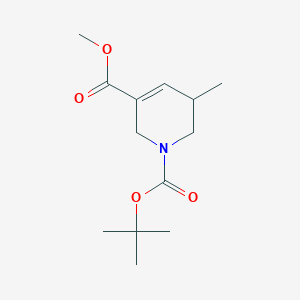

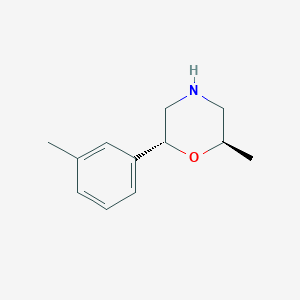
![Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15276484.png)
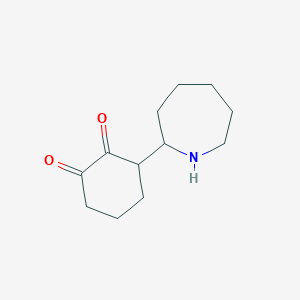

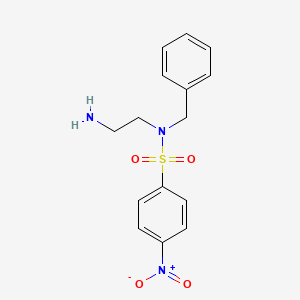
![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
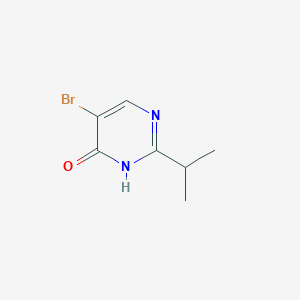
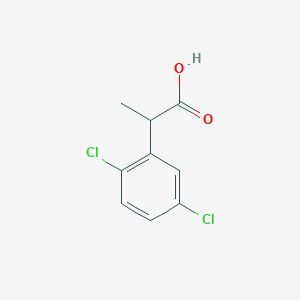
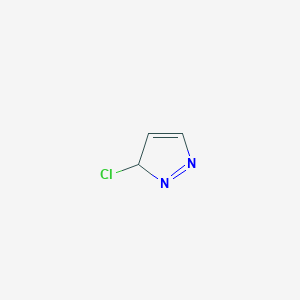
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)

